molecular formula C19H19ClN2O2 B5575636 2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B5575636
M. Wt: 342.8 g/mol
InChI Key: QMXLWGVUFFVIPT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a piperidine ring attached to a benzamide structure, with a chlorine atom substituted at the ortho position of the benzene ring. Benzanilides are known for their diverse biological activities and are frequently used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide: Similar structure with slight variations in the piperidine ring.

    N-(2-chloro-6-methylphenyl)piperidine-1-carboxamide: Contains a methyl group on the benzene ring.

    4-chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide.

Uniqueness

2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzamide structure. This combination imparts distinct biological activities and chemical reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-10-4-2-8-14(16)18(23)21-17-11-5-3-9-15(17)19(24)22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXLWGVUFFVIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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